Di-tert-butyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
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Overview
Description
1,3-DI-TERT-BUTYL 4-HYDROXY-2-[4-(METHOXYCARBONYL)PHENYL]-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including tert-butyl, hydroxy, methoxycarbonyl, and oxocyclohexane groups
Preparation Methods
The synthesis of 1,3-DI-TERT-BUTYL 4-HYDROXY-2-[4-(METHOXYCARBONYL)PHENYL]-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclohexane ring.
Introduction of functional groups: The tert-butyl, hydroxy, methoxycarbonyl, and oxocyclohexane groups are introduced through a series of reactions, including alkylation, hydroxylation, and esterification.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1,3-DI-TERT-BUTYL 4-HYDROXY-2-[4-(METHOXYCARBONYL)PHENYL]-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxocyclohexane group can be reduced to form alcohols.
Substitution: The tert-butyl and methoxycarbonyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Esterification and Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids or esterified with different alcohols.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution and esterification reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-DI-TERT-BUTYL 4-HYDROXY-2-[4-(METHOXYCARBONYL)PHENYL]-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, including antioxidants and stabilizers for polymers and other materials.
Mechanism of Action
The mechanism by which 1,3-DI-TERT-BUTYL 4-HYDROXY-2-[4-(METHOXYCARBONYL)PHENYL]-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE exerts its effects depends on its interaction with molecular targets and pathways. The hydroxy and methoxycarbonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the function of target molecules and pathways.
Comparison with Similar Compounds
Similar compounds to 1,3-DI-TERT-BUTYL 4-HYDROXY-2-[4-(METHOXYCARBONYL)PHENYL]-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE include:
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares the tert-butyl and hydroxy groups but differs in the overall structure and functional groups.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Contains multiple tert-butyl and hydroxy groups but has a different core structure.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Similar in having tert-butyl and hydroxy groups but lacks the cyclohexane and methoxycarbonyl groups.
The uniqueness of 1,3-DI-TERT-BUTYL 4-HYDROXY-2-[4-(METHOXYCARBONYL)PHENYL]-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE lies in its combination of functional groups and overall structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H34O8 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
ditert-butyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H34O8/c1-23(2,3)32-21(28)18-16(26)13-25(7,30)19(22(29)33-24(4,5)6)17(18)14-9-11-15(12-10-14)20(27)31-8/h9-12,17-19,30H,13H2,1-8H3 |
InChI Key |
NWQZSXJTPDQDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC=C(C=C2)C(=O)OC)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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